![molecular formula C19H19NO3 B2445832 4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 859130-94-2](/img/structure/B2445832.png)
4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one
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Overview
Description
The compound “4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . The benzyl(methyl)amino group suggests the presence of an amine functional group, which is a basic nitrogen-containing group common in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The presence of the chromen-2-one group would introduce aromaticity into the molecule .Chemical Reactions Analysis
Amines, such as the benzyl(methyl)amino group in this compound, are known to react with acids to form salts that are soluble in water . They can also undergo various other reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Amines generally have the ability to form hydrogen bonds, which can affect their physical properties like boiling point and solubility .Scientific Research Applications
Photopolymerization Applications
Toward Nitroxide-Mediated Photopolymerization : A study introduced a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate corresponding radicals. This compound, similar in structure to the query compound due to the presence of a chromophore group, was used in photopolymerization, demonstrating the utility of such compounds in developing advanced polymer materials (Guillaneuf et al., 2010).
Antitumor Properties
Antitumor Benzothiazoles : Research into 2-(4-Aminophenyl)benzothiazoles, compounds structurally related to the query compound, has shown selective growth inhibitory properties against human cancer cell lines, suggesting potential for similar compounds in cancer research (Kashiyama et al., 1999).
Role in Modulating Antitumor Properties
Role of Cyp1A1 in Modulation of Antitumor Properties : Another study focused on a candidate antitumor agent, detailing how sensitive cell lines metabolize the agent, forming a main inactive metabolite. This research could be relevant for compounds like the query chemical, indicating the importance of metabolism in the drug's antitumor profile (Chua et al., 2000).
Mechanism of Action
properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-8-18-16(10-17(13)21)15(9-19(22)23-18)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKVHRNLUBIQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
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